molecular formula C22H28N2O4S B2685445 N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-34-3

N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2685445
CAS No.: 941904-34-3
M. Wt: 416.54
InChI Key: ALXHAPKMOQOXDL-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a complex structure comprising a piperidine ring and a methoxybenzyl group, which is characteristic of a class of bioactive compounds known as macamides. Macamides, naturally found in Lepidium meyenii (Maca), have attracted scientific attention for their interaction with the endocannabinoid system . The primary research value of this compound is linked to its potential neuroprotective and anticonvulsant properties. Structurally similar macamides, such as N-(3-methoxybenzyl)linoleamide, have demonstrated promising anticonvulsant effects in vivo. Research indicates these effects may be mediated through the inhibition of the fatty acid amide hydrolase (FAAH) enzyme . FAAH is responsible for breaking down endogenous cannabinoids like anandamide; inhibiting this enzyme increases anandamide levels, which can produce neuroprotective and anticonvulsant outcomes . In silico studies suggest that macamides can plug the membrane access channel of FAAH, potentially leading to its inhibition . This compound is intended for research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult safety data sheets and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-9-11-21(12-10-17)29(26,27)24-13-4-3-7-19(24)15-22(25)23-16-18-6-5-8-20(14-18)28-2/h5-6,8-12,14,19H,3-4,7,13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXHAPKMOQOXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base.

    Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction.

    Introduction of the 3-Methoxybenzyl Group: The final step involves the alkylation of the piperidine nitrogen with 3-methoxybenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide.

    Reduction: Formation of N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyridazinone-Based Acetamides

Pyridazin-3(2H)-one derivatives with 3-methoxybenzyl substituents (e.g., 14r, 14s, 14t from ) share key structural features with the target compound. These analogs exhibit variations in substituents on the acetamide nitrogen and pyridazinone core, leading to divergent biological activities:

  • N-(4-Methoxyphenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14r) : Demonstrates moderate FPR2 agonism with calcium mobilization in neutrophils (EC₅₀ = 0.8 µM) .
  • N-(4-Bromobenzyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14s) : Shows enhanced FPR1/FPR2 dual agonism, attributed to the electron-withdrawing bromo substituent .

Key Insight : The position of the methoxy group (3- vs. 4-methoxybenzyl) significantly impacts receptor selectivity. For example, 4-methoxybenzyl analogs exhibit FPR2 specificity, while 3-methoxy derivatives show mixed FPR1/FPR2 activity .

Indole- and Thiophene-Acetamides
  • 2-(1H-Indol-1-yl)-N-(N-(3-methoxybenzyl)carbamimidoyl)acetamide (14) : This compound () shares the 3-methoxybenzyl group but incorporates an indole-carbamimidoyl moiety. It exhibits distinct spectroscopic properties (e.g., ¹H-NMR δ 3.82 ppm for methoxy protons) and a molecular ion peak at m/z 337.0 [M+H]⁺ .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Features a thiophene backbone instead of piperidine, highlighting how heterocyclic core substitutions alter electronic properties and bioactivity .
Anti-Cancer Acetamides

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) () show potent activity against cancer cell lines (IC₅₀ = 1.2–3.5 µM).

Physicochemical and Spectroscopic Comparison

Compound Name Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹) Molecular Weight [M+H]⁺ Bioactivity
Target Compound (Theoretical) N/A N/A ~1650 (C=O), ~1150 (S=O) ~485 (estimated) Hypothesized FPR modulation
14r () 125–127 45 1680 (C=O), 1240 (C-O) 456.09 FPR2 agonism
14s () 184–185 97 1690 (C=O), 1220 (C-Br) 456.09 Dual FPR1/FPR2 activity
KCH-1521 () Oil 62 1710 (C=O), 1580 (N-H) 371.21 Talin modulation in HUVECs

Notes:

  • The target compound’s tosyl group may confer higher thermal stability (similar to 14s’ high melting point) .
  • IR bands for sulfonamide (S=O) and acetamide (C=O) groups are critical for distinguishing structural features .

Biological Activity

N-(3-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound belonging to the piperidine derivative class, known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H28N2O4SC_{22}H_{28}N_{2}O_{4}S and a molecular weight of 416.5 g/mol. Its structure features a piperidine ring substituted with a tosyl group, which enhances its pharmacological potential. The methoxybenzyl group increases lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites within cells .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological conditions .

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.
  • Ion Channel Interaction : The compound might interact with ion channels, altering cellular excitability and signaling pathways.

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits promising biological activities:

Antidepressant Effects

Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonergic and dopaminergic systems may contribute to these effects .

Analgesic Properties

The compound's interaction with pain pathways suggests potential analgesic properties. Research into related piperidine derivatives has shown efficacy in reducing pain responses in various models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(3-methoxyphenyl)acetamideC10H13NO2Simpler structure; lacks piperidine moiety
N-(4-methylphenyl)-N'-tosylethylenediamineC16H20N4O2SContains ethylenediamine; different nitrogen framework
1-TosylpiperidineC12H15NOSBasic piperidine structure without acetamide linkage

This compound stands out due to its specific combination of functional groups, enhancing both its chemical reactivity and biological activity compared to simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for potential therapeutic applications:

  • Study on Antidepressant Activity : A study demonstrated that similar piperidine derivatives improved depressive-like behavior in rodent models through serotonin receptor modulation .
  • Pain Management Research : Another investigation highlighted the analgesic potential of piperidine derivatives, suggesting that modifications like those present in this compound could enhance efficacy .

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